molecular formula C4H10N2S B13420217 Propyl carbamimidothioate CAS No. 2986-21-2

Propyl carbamimidothioate

Cat. No.: B13420217
CAS No.: 2986-21-2
M. Wt: 118.20 g/mol
InChI Key: JKHAGQZCIAFTOX-UHFFFAOYSA-N
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Description

Propyl carbamimidothioate is an organic compound with the molecular formula C4H10N2S It is a derivative of carbamimidothioate, where the propyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly and cost-effective.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Propyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, cyanide ions) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Propyl carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.

    Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl carbamimidothioate involves its interaction with molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamimidothioate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl carbamimidothioate: Similar structure but with an ethyl group instead of a propyl group.

    Butyl carbamimidothioate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propyl carbamimidothioate is unique due to its specific propyl group, which may confer different chemical and biological properties compared to its methyl, ethyl, and butyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

propyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-2-3-7-4(5)6/h2-3H2,1H3,(H3,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHAGQZCIAFTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312139
Record name Propyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2986-21-2
Record name Propyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2986-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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